molecular formula C19H20N2O2S B228002 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide

Cat. No. B228002
M. Wt: 340.4 g/mol
InChI Key: YYJPASCSMUTOHE-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of BPTP involves its inhibition of PTPs, which are enzymes that catalyze the dephosphorylation of tyrosine residues in proteins. PTPs are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BPTP can modulate these cellular processes and potentially treat diseases associated with PTP dysregulation.

Biochemical And Physiological Effects

BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the activity of PTPs, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that BPTP can improve cognitive function in animal models of neurodegenerative diseases and inhibit tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using BPTP in lab experiments is its specificity for PTPs, which allows for targeted modulation of cellular processes. However, one limitation is the potential off-target effects of BPTP, which can lead to unintended consequences. Additionally, the synthesis of BPTP can be challenging, and the compound may not be readily available for use in lab experiments.

Future Directions

There are several future directions for the study of BPTP. One direction is the development of more efficient synthesis methods for BPTP, which can increase its availability for use in lab experiments. Another direction is the identification of specific PTPs that BPTP can target, which can lead to the development of more targeted therapies for diseases associated with PTP dysregulation. Additionally, further studies are needed to investigate the potential neuroprotective effects of BPTP and its potential use as a treatment for neurodegenerative diseases.

Synthesis Methods

BPTP has been synthesized using various methods, including the reaction of 3-phenylpropylamine with 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid and subsequent amidation. Another method involves the reaction of 3-phenylpropylamine with 2-aminobenzothiazole-6-carboxylic acid, followed by cyclization and amidation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, HPLC, and mass spectrometry.

Scientific Research Applications

BPTP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BPTP has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various diseases, including cancer and diabetes. In neuroscience, BPTP has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. BPTP has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

Product Name

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C19H20N2O2S/c22-18(20-13-6-9-15-7-2-1-3-8-15)12-14-21-16-10-4-5-11-17(16)24-19(21)23/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,22)

InChI Key

YYJPASCSMUTOHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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